2-Imino-3-(2'-amino-4'-chlorophenyl)thiazolidine diesilate
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Overview
Description
2-Imino-3-(2’-amino-4’-chlorophenyl)thiazolidine diesilate is a heterocyclic compound that belongs to the thiazolidine class. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-3-(2’-amino-4’-chlorophenyl)thiazolidine diesilate typically involves the reaction of 2-amino-4-chlorophenylthiazole with chloroacetyl chloride to form 2-chloroacetamido-4-chlorophenylthiazole. This intermediate is then treated with potassium thiocyanate in refluxing acetone to yield the desired thiazolidine compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Imino-3-(2’-amino-4’-chlorophenyl)thiazolidine diesilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or chloro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various thiazolidine derivatives, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Imino-3-(2’-amino-4’-chlorophenyl)thiazolidine diesilate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antifungal and antimicrobial activities.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Imino-3-(2’-amino-4’-chlorophenyl)thiazolidine diesilate involves its interaction with specific molecular targets. The compound can inhibit the growth of certain microorganisms by interfering with their metabolic pathways. The presence of the thiazolidine ring and the amino and chloro substituents play a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones: These compounds have similar structures but different substituents on the thiazole ring.
2-Imino-3-(2,4-dichlorophenylthiazol-2-yl)-4-thiazolidione: This compound has additional chlorine atoms, which may enhance its biological activity.
Uniqueness
2-Imino-3-(2’-amino-4’-chlorophenyl)thiazolidine diesilate is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
100417-10-5 |
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Molecular Formula |
C13H22ClN3O6S3 |
Molecular Weight |
448.0 g/mol |
IUPAC Name |
5-chloro-2-(2-imino-1,3-thiazolidin-3-yl)aniline;ethanesulfonic acid |
InChI |
InChI=1S/C9H10ClN3S.2C2H6O3S/c10-6-1-2-8(7(11)5-6)13-3-4-14-9(13)12;2*1-2-6(3,4)5/h1-2,5,12H,3-4,11H2;2*2H2,1H3,(H,3,4,5) |
InChI Key |
OHEIUZMUCUFBDB-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)O.CCS(=O)(=O)O.C1CSC(=N)N1C2=C(C=C(C=C2)Cl)N |
Origin of Product |
United States |
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